ABT-737

Description

Genesis and Evolution of ABT-737 as a Preclinical Apoptosis Modulator

The development of this compound originated from the scientific pursuit to therapeutically target the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of apoptosis, or programmed cell death. wikipedia.orgdrugbank.com In many forms of cancer, anti-apoptotic proteins like Bcl-2 and Bcl-xL are overexpressed, enabling cancer cells to evade their natural death cycle and promoting tumor survival and resistance to treatment. cancer.govyoutube.com Recognizing this, researchers in the 1990s began to explore strategies to inhibit these survival proteins. wikipedia.org

This compound was one of the first potent, small-molecule inhibitors of this protein family, developed by Abbott Laboratories (now AbbVie). wikipedia.org Its discovery was a landmark achievement in structure-based drug design. nih.gov Scientists utilized high-field solution nuclear magnetic resonance (NMR) to screen chemical fragments and understand how the Bcl-2 homology 3 (BH3) domains of pro-apoptotic proteins bind to the hydrophobic groove of anti-apoptotic proteins like Bcl-xL. wikipedia.orgaacrjournals.orgportlandpress.com This "SAR by NMR" approach, combined with subsequent medicinal chemistry, led to the synthesis of this compound, a compound that could effectively mimic the action of BH3-only proteins. nih.govaacrjournals.org

As a preclinical apoptosis modulator, this compound demonstrated significant potential. In vitro studies confirmed its cytotoxicity against a range of cancer cell lines, including those from small cell lung cancer, leukemia, lymphoma, and multiple myeloma. aacrjournals.orgnih.govnih.gov The compound was shown to induce apoptosis in primary cells isolated from patients with B-cell malignancies. wikipedia.org Furthermore, in various animal xenograft models, this compound caused tumor regression and improved survival rates, validating the therapeutic concept of Bcl-2 inhibition. wikipedia.org

Despite its preclinical success, this compound had limitations that hindered its clinical development, most notably its poor solubility and lack of oral bioavailability, requiring parenteral administration. portlandpress.comnih.govtaylorandfrancis.com This led to the evolution of the research and the development of navitoclax (B1683852) (ABT-263), an orally bioavailable derivative with a similar binding profile. wikipedia.orgportlandpress.comtaylorandfrancis.com Navitoclax advanced into clinical trials, but its inhibition of Bcl-xL was linked to on-target toxicity, specifically thrombocytopenia (a reduction in platelets), as platelets rely on Bcl-xL for survival. nih.govtaylorandfrancis.com This challenge ultimately spurred the reverse engineering of navitoclax to create venetoclax (B612062) (ABT-199), a next-generation inhibitor highly selective for Bcl-2 over Bcl-xL, thereby sparing platelets. aacrjournals.orgnih.govnih.gov

Foundational Role as a BH3 Mimetic in Apoptosis Research

This compound is fundamentally defined by its role as a BH3 mimetic, a class of small molecules designed to mimic the function of the BH3 domain found in pro-apoptotic proteins. taylorandfrancis.comnih.gov These natural proteins, such as Bad, Bid, and Bim, initiate apoptosis by binding to and neutralizing anti-apoptotic Bcl-2 family members. youtube.com this compound was the first-in-class, bona fide BH3 mimetic to be developed, setting a benchmark for this therapeutic strategy. nih.govtaylorandfrancis.comnih.gov

The mechanism of action of this compound is centered on its ability to occupy the hydrophobic BH3-binding groove on the surface of specific anti-apoptotic proteins. cancer.govnih.gov By doing so, it competitively displaces the pro-apoptotic "activator" proteins that are normally sequestered by them. nih.gov Freed from inhibition, these pro-apoptotic effector proteins, primarily Bax and Bak, can then oligomerize on the outer mitochondrial membrane. nih.govspandidos-publications.com This event leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytosol, and the subsequent activation of the caspase cascade, which executes the final stages of programmed cell death. nih.govspandidos-publications.comnih.gov Research confirmed that the cytotoxic action of this compound is dependent on the presence of Bax and Bak, a key characteristic of an authentic BH3 mimetic. nih.govtaylorandfrancis.comnih.gov

A critical aspect of this compound's function is its selective binding profile. It binds with high affinity (Ki <1 nM) to Bcl-2, Bcl-xL, and Bcl-w. nih.govtaylorandfrancis.commedchemexpress.com However, it does not significantly bind to other key anti-apoptotic family members, namely Mcl-1 and A1 (also known as Bfl-1). cancer.govnih.govmedchemexpress.com This selectivity profile, similar to that of the natural BH3-only protein Bad, was a pivotal research finding. nih.gov It explained why many cell types were resistant to this compound as a single agent; their survival depended on Mcl-1, which the drug could not inhibit. nih.gov This discovery established Mcl-1 as a key resistance factor and provided a clear rationale for combination therapies that could also neutralize Mcl-1. nih.gov

The development of this compound was foundational for apoptosis research. It served as an indispensable chemical probe to interrogate the Bcl-2 pathway, confirm the viability of BH3 mimetics as a therapeutic class, and establish a rational framework for the clinical development and evaluation of subsequent inhibitors like navitoclax and venetoclax. nih.govaacrjournals.org

Interactive Data Tables

Binding Affinity of this compound to Bcl-2 Family Proteins

| Protein | Binding Affinity (Ki) | Reference |

|---|---|---|

| Bcl-2 | <1 nM | taylorandfrancis.commedchemexpress.com |

| Bcl-xL | <1 nM | taylorandfrancis.commedchemexpress.com |

| Bcl-w | <1 nM | taylorandfrancis.commedchemexpress.com |

| Mcl-1 | >460 nM | medchemexpress.com |

| A1 (Bfl-1) | >460 nM | medchemexpress.com |

Efficacy of this compound Against Bcl-2 Family Proteins (EC50)

| Protein | EC50 | Reference |

|---|---|---|

| Bcl-2 | 30.3 nM | medchemexpress.com |

| Bcl-xL | 78.7 nM | medchemexpress.com |

| Bcl-w | 197.8 nM | medchemexpress.com |

Properties

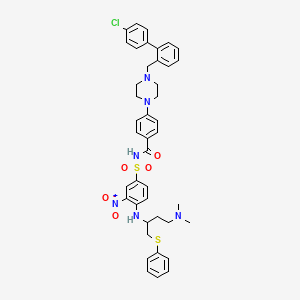

IUPAC Name |

4-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]-N-[4-[[4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H45ClN6O5S2/c1-46(2)23-22-35(30-55-37-9-4-3-5-10-37)44-40-21-20-38(28-41(40)49(51)52)56(53,54)45-42(50)32-14-18-36(19-15-32)48-26-24-47(25-27-48)29-33-8-6-7-11-39(33)31-12-16-34(43)17-13-31/h3-21,28,35,44H,22-27,29-30H2,1-2H3,(H,45,50) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLNQCPCUACXLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H45ClN6O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

813.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action and Target Interactions of Abt 737

Specificity and Affinity of ABT-737 Binding within the Bcl-2 Family

This compound exhibits a distinct binding profile within the Bcl-2 family, showing high affinity for a specific subset of anti-apoptotic members while largely sparing others. This selectivity is a key determinant of its cellular activity and its spectrum of efficacy.

This compound was developed to mimic the action of the BH3 domain of pro-apoptotic proteins like Bad. nih.gov It binds with high, sub-nanomolar affinity to the hydrophobic groove of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. medchemexpress.commdpi.com This binding prevents these pro-survival proteins from sequestering and inactivating their pro-apoptotic counterparts. nih.gov The affinity of this compound for these proteins has been quantified in various studies, demonstrating its potent interaction. medchemexpress.comnih.gov For instance, direct binding studies have confirmed a tight, 1:1 stoichiometric binding to Bcl-xL. nih.gov This targeted binding to Bcl-2, Bcl-xL, and Bcl-w is the foundational step in its mechanism of inducing apoptosis. nih.govspandidos-publications.com

| Protein Target | Binding Affinity (Ki) | EC50 (nM) |

|---|---|---|

| Bcl-2 | <1 nM | 30.3 |

| Bcl-xL | <1 nM | 78.7 |

| Bcl-w | <1 nM | 197.8 |

This table presents the reported binding affinities (Ki) and effective concentrations (EC50) of this compound for its high-affinity targets. medchemexpress.com The data highlights the potent and direct interaction of this compound with these specific anti-apoptotic proteins.

In contrast to its strong affinity for Bcl-2, Bcl-xL, and Bcl-w, this compound demonstrates significantly weaker binding to other anti-apoptotic members of the Bcl-2 family, namely Mcl-1, A1 (also known as Bfl-1), and Bcl-B. medchemexpress.comnih.govashpublications.org The inability of this compound to effectively neutralize Mcl-1 is a well-documented factor contributing to resistance in many cancer cell types. nih.gov High expression levels of Mcl-1 can sequester pro-apoptotic proteins, thereby circumventing the effects of this compound. nih.govaacrjournals.org Similarly, the compound does not bind strongly to A1/Bfl-1 or the less-studied Bcl-B, which can also mediate resistance. nih.govashpublications.org

| Protein Target | Binding Affinity (Ki) |

|---|---|

| Mcl-1 | >460 nM / >1 µM |

| A1/Bfl-1 | >460 nM / >1 µM |

| Bcl-B | 0.46 µM |

This table shows the significantly lower binding affinity of this compound for Mcl-1, A1/Bfl-1, and Bcl-B, as indicated by higher Ki values. medchemexpress.comsemanticscholar.org This differential binding profile is a critical factor in determining cellular sensitivity and resistance to the compound.

Disruption of Pro-Survival Protein-Protein Interactions

By binding to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, this compound competitively inhibits their primary function: the sequestration of pro-apoptotic proteins. This leads to a cascade of events that shifts the cellular balance towards apoptosis.

The binding of this compound to anti-apoptotic proteins like Bcl-2 and Bcl-xL displaces the BH3-only "sensitizer" and "activator" proteins that were held in check. nih.govaacrjournals.org Research has shown that this compound treatment leads to the release of pro-apoptotic proteins such as Bim, Puma, and Bad from their complexes with Bcl-2 or Bcl-xL. spandidos-publications.compnas.orgnih.gov For example, studies in multiple myeloma cells demonstrated that this compound prevents the sequestration of these pro-apoptotic molecules. nih.gov Similarly, in certain cellular contexts, this compound can disrupt the interaction between Bcl-2 and truncated Bid (tBid). pnas.org The liberation of these BH3-only proteins is a crucial step, as they are then free to engage with and activate the downstream effectors of apoptosis. spandidos-publications.com Studies have indicated that this compound more readily releases Bim when it is bound to Bcl-2 compared to when it is sequestered by Bcl-xL or Bcl-w. nih.gov

Once liberated, the "activator" BH3-only proteins (like Bim and tBid) can directly engage the effector pro-apoptotic proteins, Bax and Bak. spandidos-publications.comnih.gov Alternatively, by neutralizing the anti-apoptotic proteins, this compound indirectly allows for the activation of Bax and Bak. nih.govaacrjournals.org This activation involves a conformational change in Bax and Bak, which leads to their oligomerization within the mitochondrial outer membrane. aacrjournals.orgnih.gov The ability of this compound to induce apoptosis is critically dependent on the presence of either Bax or Bak. nih.govnih.gov Cells lacking both Bax and Bak are resistant to the cytotoxic effects of this compound. nih.govresearchgate.net Studies have confirmed that this compound treatment induces the conformational activation of both Bax and Bak in sensitive cells. aacrjournals.orgnih.gov This activation is not a result of direct binding of this compound to Bax, but rather an indirect consequence of liberating them from the inhibitory control of Bcl-2, Bcl-xL, and Bcl-w. nih.govfigshare.com

Induction of the Intrinsic Apoptosis Pathway by this compound

The activation of Bax and Bak triggers the intrinsic, or mitochondrial, pathway of apoptosis. The oligomerized Bax and Bak form pores in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). spandidos-publications.comnih.gov This permeabilization results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c. spandidos-publications.comnih.gov

Once in the cytoplasm, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. spandidos-publications.com Activated caspase-9 then initiates a caspase cascade, leading to the activation of executioner caspases, such as caspase-3. aacrjournals.orgaacrjournals.org The cleavage and activation of caspases-9 and -3 are hallmarks of this compound-induced apoptosis via the intrinsic pathway. aacrjournals.org This entire process culminates in the systematic dismantling of the cell, characteristic of apoptosis. nih.gov

Compound and Protein Name Reference

| Name | Type |

| This compound | Small Molecule, BH3 Mimetic |

| A1 / Bfl-1 | Protein, Anti-apoptotic Bcl-2 family |

| Apaf-1 | Protein, Apoptotic Peptidase Activating Factor 1 |

| Bad | Protein, Pro-apoptotic BH3-only |

| Bak | Protein, Pro-apoptotic Effector |

| Bax | Protein, Pro-apoptotic Effector |

| Bcl-2 | Protein, Anti-apoptotic |

| Bcl-B | Protein, Anti-apoptotic Bcl-2 family |

| Bcl-w | Protein, Anti-apoptotic Bcl-2 family |

| Bcl-xL | Protein, Anti-apoptotic Bcl-2 family |

| Bid / tBid | Protein, Pro-apoptotic BH3-only |

| Bik | Protein, Pro-apoptotic BH3-only |

| Bim | Protein, Pro-apoptotic BH3-only |

| Cytochrome c | Protein, Mitochondrial |

| Mcl-1 | Protein, Anti-apoptotic Bcl-2 family |

| Puma | Protein, Pro-apoptotic BH3-only |

| Caspase-3 | Protein, Executioner Caspase |

| Caspase-9 | Protein, Initiator Caspase |

Mitochondrial Outer Membrane Permeabilization (MOMP)

The primary mechanism of this compound-induced apoptosis commences at the mitochondria. By binding to and inhibiting Bcl-2 and Bcl-xL, this compound prevents them from sequestering the pro-apoptotic proteins Bax and Bak. nih.govaacrjournals.org This disinhibition allows Bax and Bak to activate, undergo conformational changes, and oligomerize within the mitochondrial outer membrane. nih.govaacrjournals.org The formation of these Bax/Bak oligomers creates pores or channels in the membrane, an event known as Mitochondrial Outer Membrane Permeabilization (MOMP). nih.govpeerj.comucl.ac.uk

MOMP is a pivotal, point-of-no-return step in the intrinsic apoptotic pathway. ucl.ac.uk Research has demonstrated that this compound can trigger MOMP in a dose-dependent manner. nih.gov This permeabilization is essential for the release of mitochondrial intermembrane space proteins into the cytosol. taylorandfrancis.com Studies on isolated mitochondria from cancer cell lines have shown that this compound can induce the release of various apoptogenic factors, indicating the formation of significant channels in the outer membrane. researchgate.net The process is dependent on Bax and Bak, as cells lacking both of these proteins are resistant to this compound-induced MOMP. nih.govaai.org Interestingly, some studies suggest that this compound can induce MOMP in a limited number of mitochondria without immediately causing cell death, a phenomenon termed "minority MOMP". nih.gov

| Cell Line | Key Finding | Reference |

|---|---|---|

| HeLa, U2OS | Treatment with a non-lethal dose of this compound led to detectable MOMP in a limited number of mitochondria ("minority MOMP") without causing cell death. | nih.gov |

| Human Platelets | This compound triggers MOMP within 10 minutes, an event that occurs upstream of caspase activation. | nih.gov |

| U2OS, MEF | MOMP induced by this compound is dependent on BAX and BAK, as their combined deletion prevented the cytosolic release of mitochondrial DNA. | nih.gov |

| PC-3, Jurkat | This compound induced the formation of channels in isolated mitochondria large enough to release proteins like cytochrome c and Smac/DIABLO. | researchgate.net |

Cytochrome c Release and Subsequent Caspase Cascade Activation

Following the this compound-induced MOMP, a variety of pro-apoptotic proteins are released from the mitochondrial intermembrane space into the cytoplasm. taylorandfrancis.com The most critical of these is cytochrome c. spandidos-publications.comyoutube.com In washed human platelets, for instance, this compound was shown to trigger the release of cytochrome c within 10 minutes of treatment. nih.gov The release of cytochrome c is a direct consequence of Bax/Bak-mediated pore formation. nih.gov

Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (APAF-1). spandidos-publications.comyoutube.com This binding event, in the presence of dATP, triggers the oligomerization of APAF-1 to form a large protein complex known as the apoptosome. spandidos-publications.comyoutube.com The assembled apoptosome then recruits and activates the initiator caspase, pro-caspase-9, setting in motion the caspase cascade that ultimately leads to the dismantling of the cell. spandidos-publications.comyoutube.comyoutube.com Studies have confirmed that this compound enhances the release of cytochrome c, which in turn activates this caspase cascade. nih.gov

Involvement of Specific Caspases (e.g., Caspase-3, -7, -8, -9)

The activation of the caspase cascade is central to the execution of apoptosis induced by this compound. The process is initiated via the intrinsic pathway, hallmarked by the activation of caspase-9.

Caspase-9: As the primary initiator caspase in the intrinsic pathway, caspase-9 is activated upon its recruitment to the apoptosome. spandidos-publications.comyoutube.comaacrjournals.org Activated caspase-9 then proteolytically cleaves and activates the downstream effector caspases. aacrjournals.orgresearchgate.net The combination of this compound with other agents has been shown to induce apoptosis that is dependent on caspase-9 activity. aacrjournals.org However, some research indicates that while caspase-9 is key, its loss may only modify the kinetics of this compound-induced cell death rather than completely preventing it. researchgate.net

Caspase-3 and Caspase-7: These are the primary effector or "executioner" caspases. They are activated through cleavage by initiator caspases like caspase-9. youtube.comresearchgate.net Once active, caspase-3 and -7 cleave a wide array of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govaai.org Numerous studies have documented the cleavage and activation of caspase-3 and caspase-7 following treatment with this compound in various cell types, including mantle cell lymphoma, thyroid carcinoma, and platelets. nih.govaacrjournals.orgnih.gov

Caspase-8: Caspase-8 is typically known as the initiator caspase for the extrinsic, or death receptor-mediated, pathway of apoptosis. nih.gov Its role in this compound-induced apoptosis is less direct. While some combination therapies involving this compound require caspase-8 for maximal effect, apoptosis induced by this compound in conjunction with certain other drugs has been shown to be independent of caspase-8. aacrjournals.orgnih.gov In some contexts, caspase-8 activation can occur downstream of the mitochondrial pathway, potentially as part of a feedback loop to amplify the apoptotic signal. nih.gov

| Caspase | Role in this compound-Mediated Apoptosis | Supporting Evidence | Reference |

|---|---|---|---|

| Caspase-9 | Primary initiator caspase activated by the apoptosome following cytochrome c release. | Cleavage detected within 2 hours in MCL cells; apoptosis is dependent on its activity in combination therapies. | aacrjournals.orgaacrjournals.org |

| Caspase-3 | Key executioner caspase activated by caspase-9; cleaves PARP. | Cleavage and activation observed in MCL cells, mast cells, platelets, and thyroid carcinoma cells. | nih.govaacrjournals.orgaai.orgnih.gov |

| Caspase-7 | Executioner caspase activated by initiator caspases. | Activity significantly elevated in thyroid carcinoma cells after this compound treatment. | nih.gov |

| Caspase-8 | Typically extrinsic pathway initiator; role is context-dependent. | Not required for apoptosis in some combination therapies (e.g., with ARC), but required in others (e.g., with TRAIL). | aacrjournals.orgnih.gov |

This compound-Mediated Modulation of Cellular Signaling Pathways

Beyond its direct effects on the Bcl-2 family and the mitochondrial apoptotic machinery, this compound also influences other critical cellular signaling pathways.

Regulation of JNK/c-Jun Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is a key component of the cellular response to stress. researchgate.net Research has shown that this compound can activate the JNK pathway and its downstream target, the transcription factor c-Jun. nih.govplos.org In cervical cancer HeLa cells, this compound treatment led to the activation of JNK and c-Jun, which in turn caused an upregulation of the pro-apoptotic BH3-only protein Bim. nih.govnih.gov Blocking the JNK/c-Jun pathway significantly reduced this this compound-induced Bim expression. nih.govplos.org This suggests that this compound can modulate the expression of Bcl-2 family members through transcriptional regulation, creating a feed-forward loop that enhances its own pro-apoptotic effect. nih.gov

Influence on Autophagy Initiation

Autophagy is a cellular self-degradation process that can have both pro-survival and pro-death roles depending on the context. This compound has been shown to induce autophagy. medchemexpress.com A key mechanism for this is the disruption of the inhibitory interaction between Bcl-2 and Beclin-1, a protein essential for the initiation of autophagy. nih.gov By binding to Bcl-2, this compound frees Beclin-1, allowing it to initiate the autophagic process. nih.gov Notably, this induction of autophagy by this compound can occur independently of the pro-apoptotic proteins Bax and Bak. nih.gov This indicates that this compound can trigger two distinct cellular processes—apoptosis and autophagy—through its interaction with Bcl-2 family proteins. However, in some contexts, autophagy can act as a pro-survival mechanism against cellular stress, and its inhibition by this compound in combination with other drugs can synergistically enhance cell death. nih.gov

Reactive Oxygen Species (ROS) Generation

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that can function as important signaling molecules but can also cause cellular damage at high levels. mdpi.comnih.gov The relationship between this compound and ROS is complex. Some studies have identified a correlation between the intracellular levels of ROS and a cell's sensitivity to Bcl-2 inhibitors like ABT-263 (a close analogue of this compound). nih.gov In non-small-cell lung cancer cells, higher basal levels of ROS were associated with greater sensitivity to the inhibitor. nih.gov Furthermore, increasing intracellular ROS levels could enhance sensitivity to the drug. nih.gov This suggests that the cellular redox state may be an important determinant of the efficacy of BH3 mimetics. ROS can be generated by mitochondria, and the mitochondrial dysfunction induced by this compound could potentially contribute to changes in ROS production, influencing downstream signaling pathways. mdpi.com

Upregulation of Death Receptor 5 (DR5) via NF-κB Pathway Activation

This compound has been demonstrated to enhance the sensitivity of cancer cells to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) by upregulating the expression of Death Receptor 5 (DR5), a key receptor in the extrinsic apoptosis pathway. nih.govnih.gov This effect provides a mechanistic link between the intrinsic apoptosis pathway, targeted by this compound, and the extrinsic pathway.

Research has shown that treatment with this compound leads to a transcriptional increase in DR5 levels. nih.gov This upregulation is not a result of changes in other components of the death-inducing signaling complex, such as c-FLIP, FADD, or caspase-8, but is specifically due to increased DR5 mRNA. nih.govnih.gov The mechanism for this transcriptional activation is the stimulation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Studies using luciferase reporter plasmids have confirmed that this compound treatment leads to increased NF-κB activity. nih.govnih.gov Furthermore, mutagenesis of the NF-κB binding site within the DR5 promoter abrogates the ability of this compound to increase DR5 mRNA levels, demonstrating the essential role of this transcription factor in the process. nih.govnih.gov The involvement of NF-κB is further supported by findings that a dominant-negative IκB, an inhibitor of NF-κB, blocks the this compound-induced increase in both total and cell-surface DR5 expression. nih.gov This synergistic action, where this compound primes cells for apoptosis by upregulating DR5, can overcome resistance to TRAIL in various cancer cell lines, including those with high levels of Mcl-1, an anti-apoptotic protein that can confer resistance to this compound. nih.govnih.gov

| Feature | Observation | Reference |

| Effect of this compound on DR5 | Upregulates DR5 protein and mRNA levels. | nih.govnih.gov |

| Mechanism of Upregulation | Transcriptional activation via the NF-κB pathway. | nih.gov |

| Key Transcription Factor | NF-κB binding to its site in the DR5 promoter is essential. | nih.govnih.gov |

| Synergistic Effect | Sensitizes cancer cells to TRAIL-induced apoptosis. | nih.govnih.gov |

Activation of Cytosolic DNA Sensor Pathways (e.g., cGAS/STING)

In addition to its direct effects on the Bcl-2 family proteins, this compound can trigger an innate immune response through the activation of cytosolic DNA sensor pathways. This process is initiated by the primary mechanism of action of this compound: the induction of mitochondrial outer membrane permeabilization (MOMP) through the activation of Bax and Bak. researchgate.net The formation of pores in the mitochondrial outer membrane leads to the release of mitochondrial contents, including mitochondrial DNA (mtDNA), into the cytoplasm. nih.govresearchgate.net

Cytosolic mtDNA is recognized as a danger-associated molecular pattern (DAMP) by cytosolic DNA sensors. One key sensor is the cyclic GMP-AMP synthase (cGAS), which, upon binding to double-stranded DNA, synthesizes the second messenger cyclic GMP-AMP (cGAMP). mdpi.com cGAMP then binds to and activates the stimulator of interferon genes (STING), an adaptor protein located on the endoplasmic reticulum. plos.orgmdpi.com The activation of the cGAS-STING pathway initiates a signaling cascade that results in the production of type I interferons and other inflammatory cytokines, thereby promoting an anti-tumor immune response. plos.orgmdpi.com

Studies have indicated that the administration of this compound can lead to an increase in the release of cytoplasmic mtDNA. nih.gov While direct and extensive research on this compound's activation of the cGAS-STING pathway is still developing, the foundational mechanism of mtDNA release is a recognized consequence of its activity. In urothelial carcinoma cells, it has been shown that mtDNA released following this compound treatment can activate the cytosolic DNA sensor Z-DNA binding protein 1 (ZBP1), which then contributes to a form of programmed necrosis. nih.gov This provides evidence for the ability of this compound-induced mitochondrial damage to engage cytosolic DNA sensing machinery. The closely related Bcl-2 inhibitor, ABT-199, has been shown to activate the cGAS-STING pathway by facilitating the release of mtDNA, further suggesting that this is a class effect of BH3 mimetics that induce MOMP. nih.gov

| Mechanism | Description | Reference |

| Initial Event | This compound induces Bax/Bak-mediated mitochondrial outer membrane permeabilization (MOMP). | researchgate.net |

| Consequence of MOMP | Release of mitochondrial DNA (mtDNA) into the cytoplasm. | nih.govresearchgate.net |

| Sensing of Cytosolic mtDNA | Cytosolic DNA sensors, such as cGAS and ZBP1, recognize the misplaced mtDNA. | nih.govmdpi.com |

| Downstream Signaling | Activation of pathways like cGAS-STING, leading to an innate immune response. | plos.orgmdpi.com |

Preclinical Research on Abt 737 Efficacy and Cellular Impact

Efficacy of ABT-737 in Preclinical In Vivo Models of Malignancy

Tumor Regression and Survival Improvement in Xenograft Models

Xenograft models, which involve transplanting human cancer cells or patient-derived tumor tissue into immunocompromised mice, have been widely used to assess the in vivo efficacy of this compound.

This compound has demonstrated efficacy in various human tumor xenograft models, including those derived from small cell lung cancer (SCLC), lymphoma, and multiple myeloma. In some SCLC cell line-based xenografts, this compound induced dramatic tumor regressions. nih.gov Studies in preclinical models utilizing patient xenografts have shown efficacy for treating lymphoma and other blood cancers. wikipedia.org this compound has also shown single-agent efficacy against multiple myeloma cell lines and activity in combination with standard therapy in human multiple myeloma models. nih.govresearchgate.net

Data from studies in human tumor xenografts:

| Tumor Type | Model Type | This compound Effect | Citation |

| Small Cell Lung Cancer (SCLC) | Cell line xenografts | Induced dramatic regressions in some models. | nih.gov |

| Lymphoma | Patient xenografts | Showed efficacy. | wikipedia.org |

| Multiple Myeloma | Cell lines & Xenografts | Single-agent efficacy and activity in combination. | nih.govresearchgate.net |

Patient-derived xenograft (PDX) models, which are generated by implanting fresh human tumor tissue directly into mice, are considered to better recapitulate the heterogeneity and characteristics of original patient tumors compared to cell line xenografts. nih.govmdpi.com this compound has been investigated in PDX models, including those for breast cancer. In ER-positive breast cancer PDX models, this compound or a related BCL-2 inhibitor significantly improved responsiveness to tamoxifen (B1202). nih.gov In PDX models of triple-negative breast cancer, this compound was found to potentiate the response to docetaxel (B913). nih.govelgenelim.com However, in SCLC PDX models, responses to this compound were observed to be short-lived. nih.govaacrjournals.org

Data from studies in PDX models:

| Tumor Type | Model Type | This compound Effect | Citation |

| Breast Cancer (ER+) | PDX | Markedly improved responsiveness to tamoxifen (alone or with ABT-199). | nih.gov |

| Breast Cancer (TNBC) | PDX | Potentiated the response to docetaxel. | nih.govelgenelim.com |

| Small Cell Lung Cancer (SCLC) | PDX | Responses were short-lived. | nih.govaacrjournals.org |

Efficacy in Transgenic Mouse Models (e.g., Myc-driven Lymphomas, Myelodysplastic Syndrome)

Transgenic mouse models, which involve genetic modifications to induce specific types of cancer, provide another valuable system for studying this compound's efficacy in a more biologically relevant context. This compound has shown efficacy in a mouse model of lymphoma. nih.gov In a transgenic mouse model of myelodysplastic syndrome (MDS) progressing to acute myelogenous leukemia (AML), treatment with this compound significantly extended lifespan and reduced bone marrow blasts and progenitor cells by increasing apoptosis. nih.govaacrjournals.orgmdpi.com

Data from studies in transgenic mouse models:

| Disease Type | Model Type | This compound Effect | Citation |

| Lymphoma | Transgenic Mouse | Showed efficacy. | nih.gov |

| Myelodysplastic Syndrome (MDS) progressing to AML | Transgenic Mouse | Significantly extended lifespan; reduced bone marrow blasts and progenitor cells. | nih.govaacrjournals.orgmdpi.comresearchgate.net |

Investigation of this compound in Non-Oncological Preclinical Contexts

Beyond its potential in cancer therapy, preclinical research has also explored the effects of this compound in non-oncological settings, particularly its ability to target senescent cells.

Senolytic Effects in In Vitro and Mouse Models

This compound has been identified as a senolytic agent, capable of selectively inducing cell death in senescent cells. wikipedia.orgmdpi.combiomolther.org Studies have shown that this compound specifically induces apoptosis in senescent cells in vitro and in mouse models. wikipedia.org In vitro studies demonstrated that this compound effectively eliminated etoposide-induced senescence in human fibroblasts. biomolther.org In mouse models, this compound efficiently removed senescent cells from irradiated tissues, such as the lungs, and from the epidermis, leading to increased hair follicle stem cell proliferation. biomolther.orgspringermedizin.defrontiersin.org this compound and its related compound ABT-263 (navitoclax) have been shown to selectively clear senescent cells by a notable percentage in in vitro and in vivo animal models. biomolther.orgfrontiersin.org

Data on senolytic effects:

| Model Type | Cell Type/Tissue | This compound Effect | Citation |

| In vitro | Etoposide-induced senescent fibroblasts | Efficiently eliminated senescent cells. | biomolther.org |

| Mouse Models | Irradiated lung epithelial cells | Efficiently eliminated senescent cells. | biomolther.orgfrontiersin.org |

| Mouse Models | Epidermal cells | Efficiently eliminated senescent cells and stimulated hair follicle stem cell proliferation. | biomolther.orgspringermedizin.defrontiersin.org |

| In vitro & In vivo | Various senescent cells | Selectively cleared senescent cells (over 65% in some studies). | biomolther.orgfrontiersin.org |

Impact on Autoimmune Disease Models

Dysregulation of lymphocyte apoptosis is implicated in the development of autoimmune diseases. aai.orgnih.gov this compound's ability to inhibit anti-apoptotic Bcl-2 family proteins has been investigated as a potential therapeutic strategy to restore proper immune cell homeostasis in autoimmune conditions. aai.orgnih.gov Studies in various animal models have demonstrated the impact of this compound on the immune system and disease progression. aai.orgnih.gov

Inhibition of Lymphocyte Proliferation and Function

Preclinical studies have shown that this compound can potently inhibit lymphocyte proliferation in vitro. This effect has been observed in both human and murine lymphocytes stimulated with mitogens or specific antigens. aai.orgnih.gov For instance, this compound inhibited LPS-induced murine B cell proliferation with an observed IC50 of 0.11 μM. aai.org The inhibition of proliferation is linked to the induction of apoptosis, as evidenced by increased caspase 3/7 activation in lymphocytes following this compound treatment. aai.org While this compound induces significant lymphopenia in vivo, particularly affecting lymphoid cells, studies suggest that the remaining lymphocytes can still respond to stimuli, indicating that the physiological functions of the spared cells are not necessarily impaired. nih.govaai.org

Here is a summary of representative data on this compound's effect on lymphocyte proliferation:

| Cell Type | Stimulus | Effect of this compound | IC50 (if available) | Source |

| Human CD19+ B cells | anti-IgM | Inhibited proliferation | Not specified | aai.org |

| Human CD3+ T cells | anti-CD3 and anti-CD28 Abs | Inhibited proliferation | Not specified | aai.org |

| Murine B cells | LPS | Potent inhibition of proliferation | 0.11 μM | aai.org |

| Murine LN T cells | KLH Antigen | Profound inhibition of proliferation | Not specified | aai.org |

Attenuation of Disease Severity in Arthritis and Lupus Models

This compound has demonstrated efficacy in reducing disease severity in animal models of arthritis and lupus, two prominent autoimmune diseases. aai.orgnih.gov

In the collagen-induced arthritis (CIA) mouse model, a model for rheumatoid arthritis, this compound treatment led to a significant decrease in disease severity. aai.orgaai.org This was associated with profound lymphopenia in the treated mice. aai.orgaai.org

In a mouse model of lupus nephritis induced by IFN-α in (NZB × NZW)F1 mice, this compound treatment significantly reduced renal damage and delayed the onset of severe proteinuria, comparable to the effects observed with mycophenolate mofetil (MMF). aai.org Although this compound induced less pronounced lymphopenia in this model compared to the CIA model, it still significantly reduced disease severity. aai.org Recent research also indicates that topical application of this compound gel can ameliorate skin lesions and reduce immune complex deposition in a humanized cutaneous lupus erythematosus (CLE) mouse model, suggesting a potential role in targeting senescent cells in this condition. nih.gov

Induction of Apoptosis in Mast Cells

Mast cells play a role in various inflammatory and immune-associated diseases, including autoimmune conditions and allergic disorders. oup.com Reducing the number of tissue mast cells by inducing apoptosis is considered a potential therapeutic strategy. oup.com

Preclinical research has demonstrated that mast cells exhibit high sensitivity to this compound, undergoing apoptosis in response to the inhibitor both in vitro and in vivo. oup.comnih.gov This sensitivity was observed in primary mast cells as well as mast cell lines from different species (mouse and human). oup.com Compared to other leukocytes, mast cells showed notably higher sensitivity to this compound-induced apoptosis. oup.com

In vivo studies in mice showed that intraperitoneal injections of this compound resulted in a significant reduction, even a total abolishment, of mast cells in the peritoneum. oup.com Confocal microscopy revealed apoptotic bodies of mast cells being phagocytosed by macrophages. oup.comresearchgate.net Furthermore, ex vivo treatment of human skin biopsies with this compound also led to increased mast cell apoptosis. oup.comnih.gov

Studies have also investigated the effect of this compound on mast cells carrying the D816V KIT mutation, which is associated with systemic mastocytosis and confers resistance to many drugs. oatext.comoatext.com While this compound alone induced significant cell death in a human mast cell line with this mutation, combining it with Roscovitine, a CDK inhibitor that downregulates Mcl-1, resulted in significant synergistic cell death at lower concentrations. researchgate.netoatext.comoatext.com This synergistic effect was associated with reduced Mcl-1 levels and increased pro-apoptotic BimEL protein. oatext.comoatext.com

The following table summarizes key findings on this compound induced mast cell apoptosis:

| Cell Type | Treatment Conditions | Observed Effect | Source |

| Primary mouse mast cells | In vitro this compound treatment | Underwent apoptosis | oup.comnih.gov |

| Mouse mast cell lines | In vitro this compound treatment | Underwent apoptosis | oup.comnih.gov |

| Human mast cell lines | In vitro this compound treatment | Underwent apoptosis | oup.comnih.gov |

| Mast cells in mouse peritoneum | In vivo intraperitoneal this compound injection | Total abolishment of mast cells, apoptotic bodies phagocytosed by macrophages | oup.comnih.govresearchgate.net |

| Mast cells in human skin biopsies | Ex vivo this compound treatment | Increased mast cell apoptosis | oup.comnih.gov |

| Human mast cell line with D816V KIT mutation | In vitro this compound alone (1 μM) | 80% cell death | researchgate.netoatext.comoatext.com |

| Human mast cell line with D816V KIT mutation | In vitro this compound (0.05 μM) + Roscovitine (10 μM) | Significant synergistic cell death | researchgate.netoatext.comoatext.com |

Mechanisms of Cellular Resistance to Abt 737

Role of Anti-apoptotic Bcl-2 Family Proteins in Resistance Phenotypes

The anti-apoptotic Bcl-2 family proteins, including Mcl-1, Bfl-1 (also known as A1 or BCL2A1), Bcl-2, Bcl-xL, and Bcl-w, play crucial roles in preventing apoptosis by sequestering pro-apoptotic proteins. aacrjournals.org ABT-737 primarily targets Bcl-2, Bcl-xL, and Bcl-w, but has low affinity for Mcl-1 and Bfl-1. tocris.comoup.comnih.govaai.org Consequently, alterations in the expression or function of Mcl-1 and Bfl-1 can significantly contribute to this compound resistance.

Elevated Expression and Overexpression of Mcl-1

Elevated expression or overexpression of Mcl-1 is a well-established mechanism of both intrinsic and acquired resistance to this compound in various cancer types, including leukemia, lymphoma, and solid tumors. aacrjournals.orgoup.comnih.govresearchgate.netashpublications.orgaacrjournals.orgresearchgate.net Studies have shown that cancer cells with high basal levels of Mcl-1 expression are often resistant to this compound. oup.comnih.govresearchgate.netaacrjournals.org Furthermore, acquired resistance to this compound can develop through the upregulation of Mcl-1 expression. aacrjournals.orgnih.govashpublications.org

Research indicates that in this compound-resistant cells, Mcl-1 protein levels can increase upon exposure to this compound, a phenomenon not observed in sensitive cells. oup.com This dynamic increase in Mcl-1 can occur within hours of treatment. nih.gov While some studies initially suggested increased Mcl-1 levels in resistant cells were due to increased mRNA levels, others have found no significant difference in constitutive Mcl-1 mRNA levels between resistant and parental cells, pointing towards post-translational regulation as a key factor. aacrjournals.orgnih.gov The overexpression of Mcl-1 can sequester pro-apoptotic proteins like Bim, which are displaced from Bcl-2 by this compound, thereby preventing the induction of apoptosis. aacrjournals.orgnih.gov

Upregulation of Bfl-1 and Bcl-B Post-Treatment

Similar to Mcl-1, upregulation of Bfl-1 (A1) has also been identified as a mechanism of acquired resistance to this compound. nih.gov Studies in lymphoma cell lines have shown that resistant cells can exhibit a stable upregulation of Bfl-1 compared to sensitive parental lines. nih.gov Additionally, a dynamic increase in Bfl-1 expression can occur within hours after this compound treatment in resistant cells. nih.gov This upregulation of Bfl-1, along with Mcl-1, can sequester pro-apoptotic proteins like Bim, contributing to the resistance phenotype. nih.gov While the provided search results mention Bfl-1 and Mcl-1 upregulation, there is limited information directly linking Bcl-B upregulation specifically post-treatment with this compound resistance in the provided snippets. Bfl-1 and Bcl-B are distinct anti-apoptotic proteins.

Post-Translational Modifications of Mcl-1 (e.g., Phosphorylation, Ubiquitination)

Post-translational modifications (PTMs), particularly phosphorylation and ubiquitination, play a significant role in regulating Mcl-1 protein stability and function, thereby influencing this compound resistance. nih.govoncotarget.comfrontiersin.orgaacrjournals.org Mcl-1 is a short-lived protein, and its degradation is primarily regulated by the ubiquitin-proteasome system. researchgate.netaacrjournals.orgrndsystems.com

Phosphorylation of Mcl-1 at specific residues can impact its stability and interaction with other proteins. For instance, phosphorylation of Mcl-1 at Thr-163 and Ser-64 has been observed in this compound-resistant cells. aacrjournals.orgnih.govoncotarget.com Phosphorylation at Thr-163, potentially mediated by Erk activation, has been suggested to stabilize Mcl-1. nih.gov Phosphorylation at Ser-64 can facilitate the association of Bim with Mcl-1, further contributing to resistance by sequestering this pro-apoptotic protein. aacrjournals.orgnih.govoncotarget.com

Ubiquitination generally targets proteins for proteasomal degradation. Mcl-1 stability is regulated by the balance between ubiquitination, mediated by E3 ubiquitin ligases, and deubiquitination, mediated by deubiquitinating enzymes (DUBs) like USP9x. frontiersin.orgaacrjournals.orgrndsystems.com While increased Mcl-1 levels in some resistant cells were initially linked to increased deubiquitination by USP9x, other studies have not found changes in USP9x levels or its association with Mcl-1 in resistant cells. aacrjournals.orgashpublications.org However, dysregulation of ubiquitination and deubiquitination processes can contribute to the increased stability and accumulation of Mcl-1 observed in resistant cells. frontiersin.orgaacrjournals.org

Impaired Pro-apoptotic Machinery and Its Contribution to Resistance

Effective induction of apoptosis by this compound relies on the proper functioning of the pro-apoptotic machinery, particularly the effector proteins Bax and Bak. This compound works by releasing sequestered pro-apoptotic proteins, allowing them to activate Bax and Bak, which then permeabilize the mitochondrial outer membrane, leading to caspase activation and cell death. tocris.comnih.gov Deficiencies or reduced expression of these key pro-apoptotic partners can therefore confer resistance to this compound.

Bax Deficiency or Null Genotype

Bax and Bak are essential for the mitochondrial apoptotic pathway. aai.org Cells deficient in both Bax and Bak are completely resistant to this compound-induced apoptosis. aai.orgnih.govelifesciences.orgtandfonline.comnih.govmonash.edu Studies using Bax/Bak-deficient mouse embryonic fibroblasts (MEFs) have demonstrated their complete refractoriness to this compound. aai.orgnih.govelifesciences.orgtandfonline.commonash.edu Furthermore, cancer cell lines with a Bax-null genotype have been shown to be more resistant to this compound. nih.govnih.gov Reintroducing Bax into Bax-deficient cells can restore sensitivity to this compound in combination with other agents. nih.gov This highlights the critical requirement for functional Bax (or Bak) for this compound to effectively trigger apoptosis.

Decreased Basal Expression of Pro-apoptotic Partners (e.g., Bax, Bim)

Beyond complete deficiency, decreased basal expression levels of key pro-apoptotic partners like Bax and Bim can also contribute to this compound resistance. While this compound aims to release sequestered pro-apoptotic proteins, a lower initial pool of these proteins may limit the extent of apoptosis that can be induced.

Here is a table summarizing some of the research findings related to this compound resistance mechanisms:

| Resistance Mechanism | Key Proteins Involved | Research Findings | Citations |

| Elevated Expression/Overexpression | Mcl-1 | High basal Mcl-1 levels associated with resistance; Acquired resistance involves Mcl-1 upregulation; Mcl-1 levels increase upon this compound exposure in resistant cells. | aacrjournals.orgoup.comnih.govresearchgate.netashpublications.orgaacrjournals.orgresearchgate.net |

| Upregulation Post-Treatment | Bfl-1 | Stable and dynamic upregulation observed in resistant cells; Sequester Bim displaced by this compound. | nih.gov |

| Post-Translational Modifications | Mcl-1 | Phosphorylation (e.g., Thr-163, Ser-64) increases stability and Bim interaction; Ubiquitination/Deubiquitination dysregulation affects stability. | aacrjournals.orgnih.govoncotarget.comfrontiersin.orgaacrjournals.org |

| Deficiency or Null Genotype | Bax | Bax/Bak double deficiency confers complete resistance; Bax-null cell lines are more resistant. | nih.govaai.orgnih.govelifesciences.orgtandfonline.comnih.govmonash.edunih.gov |

| Decreased Basal Expression of Pro-apoptotic Partners | Bax, Bim | Lower Bax/Bak levels observed in some resistant cells; Bim sequestered by Mcl-1/Bfl-1; Insufficient Bim could limit apoptotic signaling. | nih.govaacrjournals.orgnih.gov |

Cellular Signaling Pathways Influencing Resistance

Cellular signaling networks play a crucial role in modulating the sensitivity of cancer cells to this compound. Aberrant activation or differential regulation of specific pathways can confer resistance to this BH3 mimetic.

Constitutive Activation of PI3K/Akt/mTOR Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, survival, and proliferation, and its constitutive activation is frequently observed in various cancers. vulcanchem.comoncotarget.com This pathway has been implicated in conferring resistance to this compound. Studies have shown that active PI3K/mTOR signaling contributes to the resistant state in certain cancer cells, such as Burkitt's lymphoma cells. aacrjournals.org Inhibition of the PI3K/Akt/mTOR pathway at various levels has been demonstrated to increase the effectiveness of this compound treatment, even at lower doses. aacrjournals.orgnih.gov

Research indicates that simultaneous inhibition of the PI3K/Akt/mTOR pathway and targeting Bcl-2/Bcl-xL with this compound can dramatically enhance leukemic cell death. oncotarget.com This suggests a coordinate role of the PI3K/Akt/mTOR pathway and anti-apoptotic Bcl-2 family proteins in protecting leukemia cells from apoptosis. oncotarget.com Furthermore, activated Akt may decrease this compound activity, highlighting a functional role of this signaling axis in protecting leukemia cells from BH3 mimetic-induced apoptosis. oncotarget.com

Differential Regulation of JNK Signaling Pathway Components

While the provided search results did not yield specific details on the differential regulation of JNK signaling pathway components in the context of this compound resistance, it is recognized that the JNK (c-Jun N-terminal kinase) signaling pathway is involved in various cellular processes, including apoptosis, and can interact with other survival pathways. Further research would be needed to elucidate its precise role in modulating this compound sensitivity.

Contextual Factors and Microenvironmental Contributions to Resistance

The tumor microenvironment and specific cellular characteristics can significantly influence the response to this compound, contributing to either sensitivity or resistance.

Predictive Value of Bcl-2/Mcl-1 Expression Ratio

The relative expression levels of anti-apoptotic Bcl-2 family proteins, particularly the ratio of Mcl-1 to Bcl-2, have significant predictive value for this compound sensitivity. This compound binds with high affinity to Bcl-2 and Bcl-xL but has low affinity for Mcl-1. tocris.comaacrjournals.org Consequently, high basal levels of Mcl-1 have been associated with resistance to this compound. aacrjournals.orgaacrjournals.org

Studies in chronic lymphocytic leukemia (CLL) have shown that the relative ratio of Mcl-1 and BFL-1 to Bcl-2 expression provides a highly significant linear correlation with this compound sensitivity. nih.govresearchgate.net A low Mcl-1/Bcl-2 plus Bcl-xL protein ratio has been shown to determine this compound responsiveness in acute lymphoblastic leukemia (ALL). oncotarget.com Similarly, in multiple myeloma cell lines, this compound-sensitive and -resistant lines could be differentiated by their Bcl-2/Mcl-1 expression ratio. ashpublications.org Sensitive cell lines typically exhibit a Bcl-2high/Mcl-1low profile, while resistant cells tend to have high levels of Mcl-1. aacrjournals.org

The following table illustrates the correlation between the (Mcl-1 + BFL-1)/Bcl-2 ratio and this compound sensitivity in different groups of CLL patients:

| Sensitivity Group | Average (Mcl-1 + BFL-1)/Bcl-2 Ratio | Average Cell Viability (%) after this compound Treatment |

| Sensitive | 1.67 nih.govresearchgate.net | 26.2 nih.gov |

| Intermediate | 2.3 nih.govresearchgate.net | 53.5 nih.gov |

| Resistant | 3.3 researchgate.net | 76.3 researchgate.net |

*Data derived from studies on CLL patients nih.govresearchgate.net.

Modulation of this compound Sensitivity by Hypoxia

Hypoxia, a common feature of the tumor microenvironment due to poorly organized vasculature, can modulate the sensitivity of cancer cells to this compound. nih.govnih.govaacrjournals.org Interestingly, in contrast to conventional cytotoxic agents, neuroblastoma cell lines have been found to be more sensitive to this compound in hypoxic conditions compared to normoxia. nih.govnih.govaacrjournals.org This sensitization is attributed to an increase in this compound-induced apoptosis under hypoxia. nih.govnih.gov

In small cell lung cancer (SCLC) cells, hypoxic sensitivity to this compound was associated with increased apoptotic cell death and lower levels of Mcl-1 in hypoxic conditions compared to normoxic conditions. jci.org This downregulation of Mcl-1 in hypoxia appeared to be a HIF-1-independent process in these cells. jci.org Hypoxic H526 SCLC cells, which have intermediate sensitivity to this compound in vitro, were found to be significantly more sensitive to this compound when cultured under hypoxic conditions. jci.org

The following table shows the effect of hypoxia on this compound sensitivity in H526 SCLC cells:

| Condition | This compound IC50 (nM) | Fold Sensitization in Hypoxia |

| Normoxia | 82.1 jci.org | - |

| Hypoxia | ~3.8* | 21.5 jci.org |

*Calculated based on the fold sensitization reported in the source jci.org.

In CLL cells cultured on CD40L feeder cells, this compound was found to be even more efficient under hypoxic conditions compared to normoxia. ashpublications.org This increased sensitivity was linked to the deregulation of Bcl-xL and Mcl-1 during hypoxic conditions and CD40L interaction. ashpublications.org

Influence of the Microenvironment on Bcl-2 Upregulation

The tumor microenvironment can influence the expression of Bcl-2 family proteins, potentially contributing to this compound resistance. While direct evidence specifically linking the microenvironment to Bcl-2 upregulation and this compound resistance was not explicitly detailed in the provided search results, the interplay between cancer cells and their surroundings, including stromal cells and other components, is known to impact survival pathways and drug response. For instance, studies have investigated the efficacy of combining PI3K inhibitors with this compound in AML cells co-cultured with stromal cells under hypoxic conditions, suggesting that this approach could be effective even in the protective environment afforded by the bone marrow microenvironment. oncotarget.com This highlights the broader concept that microenvironmental factors can influence the effectiveness of this compound, potentially through modulating the expression or function of anti-apoptotic proteins like Bcl-2 and Mcl-1.

Acquired Resistance Mechanisms in Experimental Models

Acquired resistance to this compound in experimental models can arise through several mechanisms, often involving alterations in the balance between pro-apoptotic and anti-apoptotic Bcl-2 family proteins. Studies using cell lines with acquired resistance to this compound have provided significant insights into these processes nih.govnih.gov. Long-term exposure to increasing concentrations of this compound in initially sensitive cell lines, such as lymphoma and leukemia cells, has been shown to induce resistance nih.govnih.gov. This acquired resistance is typically mitochondrial-based and not due to issues with drug binding to its primary targets, Bcl-2 and Bcl-xL nih.gov.

Adaptive Changes in Anti-apoptotic Protein Levels

A prominent mechanism of acquired resistance to this compound in experimental models involves adaptive changes in the expression levels of anti-apoptotic proteins, particularly the upregulation of Mcl-1 and sometimes Bfl-1 (also known as A1) nih.govnih.gov. This compound has poor affinity for Mcl-1 and Bfl-1 nih.govjci.org. Therefore, increased levels of these proteins can compensate for the inhibition of Bcl-2, Bcl-xL, and Bcl-w by sequestering pro-apoptotic proteins like Bim, thereby preventing the activation of Bax and Bak and subsequent apoptosis nih.govnih.gov.

Studies in lymphoma cell lines (e.g., OCI-Ly1 and SU-DHL-4) that acquired resistance to this compound demonstrated increased levels of Bfl-1 and/or Mcl-1 proteins nih.gov. This upregulation was found to be transcriptional in some cases nih.gov. In leukemic B-cells that developed acquired resistance, increased expression and stabilization of Mcl-1 were observed nih.govnih.gov. Post-translational modifications facilitating Mcl-1 stabilization and its interaction with Bim were also implicated nih.govnih.gov.

The table below summarizes representative data on changes in anti-apoptotic protein levels in this compound resistant cell lines compared to their sensitive parental lines:

| Cell Line (Sensitive) | Cell Line (Resistant) | Key Change in Anti-apoptotic Protein Level | Reference |

| OCI-Ly1 | OCI-Ly1 R7, OCI-Ly1 R10 | Increased Bfl-1 and/or Mcl-1 | nih.gov |

| SU-DHL-4 | SU-DHL-4 R2 | Increased Bfl-1 and/or Mcl-1 | nih.gov |

| Nalm-6 | Nalm-6 ABT-R | Increased Mcl-1 (expression and stability) | nih.govnih.gov |

| Reh | Reh ABT-R | Increased Mcl-1 (expression and stability) | nih.govnih.gov |

| H146 (SCLC) | H146 (resistant) | Progressive increase in Mcl-1 | genscript.com |

Interactive table: The table above is interactive. Hovering over the cell line names or protein names may reveal additional details or links if available.

Experimental strategies targeting Mcl-1, such as using Mcl-1 selective inhibitors or inducing Mcl-1 degradation, have been shown to restore sensitivity to this compound in resistant cells ashpublications.orgspandidos-publications.com. For instance, the Mcl-1 selective antagonist A-1210477 was found to overcome this compound resistance in AML cells with high Mcl-1 levels in vitro and in vivo spandidos-publications.com. Similarly, inhibiting CDK-9, which can decrease Mcl-1 levels, restored sensitivity in resistant lymphoma cells nih.gov.

Functional Redundancy of Pro-survival Pathways

Functional redundancy among the anti-apoptotic Bcl-2 family proteins is a critical factor in this compound resistance ashpublications.orgembopress.org. While this compound effectively inhibits Bcl-2, Bcl-xL, and Bcl-w, the presence and activity of other pro-survival members, particularly Mcl-1 and Bfl-1, can maintain cell survival by sequestering essential pro-apoptotic proteins like Bim, thereby preventing the activation of Bax and Bak nih.govnih.govembopress.org. This redundancy means that inhibiting only a subset of anti-apoptotic proteins may not be sufficient to trigger apoptosis if other pro-survival proteins can compensate ashpublications.orgembopress.org.

In small cell lung cancer (SCLC) cell lines resistant to this compound, elevated Mcl-1 expression appears to functionally compensate for lower expression of Bcl-2 and Bcl-xL genscript.com. This functional compensation by Mcl-1 can sequester pro-apoptotic proteins like Bax and Bak, which are not directly targeted by this compound nih.gov. The balance between pro-apoptotic and anti-apoptotic proteins is crucial, and the presence of sufficient levels of Mcl-1 or Bfl-1 can render cells resistant despite the inhibition of Bcl-2, Bcl-xL, and Bcl-w nih.govgenscript.com.

Overexpression of Mcl-1 has been identified as a key factor in resistance to this compound across various cancer types ashpublications.orgspandidos-publications.comembopress.org. This is because Mcl-1 can functionally substitute for the inhibited Bcl-2, Bcl-xL, and Bcl-w in maintaining cell survival embopress.org. Strategies aimed at overcoming this functional redundancy often involve targeting Mcl-1 either directly or indirectly nih.govembopress.org. For example, studies have shown that reducing Mcl-1 expression can restore sensitivity to this compound in otherwise resistant cells nih.govembopress.org. The BH3-only protein Noxa specifically binds to Mcl-1 and A-1, but not Bcl-2, Bcl-xL, or Bcl-w, highlighting its role in neutralizing Mcl-1's anti-apoptotic function genscript.com. Upregulation of Noxa has been shown to increase the sensitivity of resistant SCLC cell lines to this compound genscript.com.

The concept of functional redundancy is further supported by the observation that while this compound displaces Bim from Bcl-2, the displaced Bim can then bind to Mcl-1 and/or Bfl-1 in resistant cells, preventing it from activating Bax and Bak nih.gov. This highlights how the presence of alternative binding partners for pro-apoptotic proteins can maintain cell survival despite the action of this compound.

Abt 737 in Combination Therapies and Synergistic Effects

Synergistic Interactions with Conventional Chemotherapeutic Agents

Preclinical research has extensively explored the synergistic potential of ABT-737 when combined with conventional chemotherapeutic agents, which often induce apoptosis through different mechanisms. These combinations aim to leverage the apoptotic priming effect of this compound to enhance the cell killing capacity of cytotoxic drugs.

DNA-Damaging Agents (e.g., Etoposide (B1684455), Melphalan, Cisplatin (B142131), Gemcitabine)

Combinations of this compound with DNA-damaging agents have shown synergistic anti-tumor effects in various cancer models. These agents induce DNA lesions that trigger cell cycle arrest and, if the damage is irreparable, apoptosis. By neutralizing key anti-apoptotic proteins, this compound can potentiate the apoptotic signals initiated by DNA damage.

Studies have demonstrated synergy between this compound and etoposide, a topoisomerase inhibitor, in various contexts, including leukemia cells. researchgate.net The combination has been shown to increase cell killing compared to either agent alone. researchgate.net Similarly, melphalan, an alkylating agent used in the treatment of multiple myeloma, has been investigated in combination with this compound or its analog, ABT-263, with findings suggesting that targeting anti-apoptotic proteins can overcome resistance mechanisms in myeloma cells. mdpi.com

Cisplatin and gemcitabine (B846), commonly used in the treatment of solid tumors like lung, bladder, and ovarian cancers, have also shown synergistic interactions with this compound. The combination of gemcitabine and this compound exhibited synergistic cytotoxicity and induced significant apoptosis in multiple cancer types, including lung, renal, bladder, and prostate cancers. nih.gov This synergy was linked to gemcitabine's ability to disrupt the interaction between USP9X and Mcl-1, leading to Mcl-1 degradation, which is crucial as this compound does not effectively target Mcl-1. nih.gov The enhanced apoptosis observed with gemcitabine and this compound was accompanied by increased mitochondrial depolarization, caspase-3 activation, and PARP cleavage. nih.gov Preclinical models also indicated synergistic activity between cisplatin and this compound. researcher.life

| Chemotherapeutic Agent | Cancer Type(s) Studied | Observed Effect with this compound | Key Findings / Mechanism | Source |

| Etoposide | Leukemia, Hepatoblastoma | Synergistic cell killing | Increased apoptosis | nih.gov, researchgate.net |

| Melphalan | Multiple Myeloma | Sensitization, overcoming resistance | Targeting anti-apoptotic proteins (with ABT-263) | mdpi.com |

| Cisplatin | Hepatoblastoma, various | Synergistic cytotoxicity, increased apoptosis | nih.gov, researcher.life | |

| Gemcitabine | Lung, Renal, Bladder, Prostate, various | Synergistic cytotoxicity, significant apoptosis induction | Disrupts USP9X-Mcl-1 interaction, Mcl-1 degradation, mitochondrial depolarization, caspase-3 activation, PARP cleavage | nih.gov |

Antimitotic Agents (e.g., Docetaxel)

Antimitotic agents like docetaxel (B913) disrupt microtubule function, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Combining this compound with docetaxel has shown promising synergistic effects, particularly in overcoming docetaxel resistance.

In triple-negative breast cancer (TNBC) cell lines, this compound was found to ameliorate docetaxel resistance, exhibiting a synergistic effect that primarily involved the activation of the intrinsic apoptotic pathway. nih.gov This synergy was observed in TNBC cells overexpressing Bcl-2. nih.gov The combination therapy of this compound with docetaxel led to decreased tumor growth and increased survival in mice bearing Bcl-2-expressing human breast tumor xenografts. nih.gov

Studies in prostate cancer cells have also demonstrated that this compound can sensitize both androgen-dependent and castration-resistant prostate cancer (CRPC) cells to docetaxel-mediated caspase-dependent apoptosis. peerj.com, researchgate.net The mechanism involves docetaxel's ability to increase cyclin B1/Cdk1-mediated phosphorylation of Bcl-2/Bcl-xL and decrease Mcl-1, which is required for this compound to enhance apoptosis. peerj.com This suggests that targeting Bcl-2/Bcl-xL with this compound and Mcl-1 with antimitotics can overcome the high levels of anti-apoptotic proteins in CRPC cells. peerj.com

Radiosensitization Activity in Preclinical Settings

Radiotherapy is a cornerstone of cancer treatment, but tumor radioresistance often limits its effectiveness. This compound has been investigated for its ability to act as a radiosensitizer, making cancer cells more susceptible to the cytotoxic effects of ionizing radiation.

Enhancement of Ionizing Radiation-Induced Apoptosis

This compound has been shown to enhance ionizing radiation-induced apoptosis in a variety of preclinical cancer models. In head and neck squamous cell carcinoma (HNSCC) cells, the combination of this compound and irradiation worked synergistically, leading to a dramatic increase in mitochondrial membrane depolarization, caspase-3 activation, and DNA fragmentation. oncotarget.com This synergistic effect was also associated with the upregulation of pro-apoptotic proteins like Noxa. oncotarget.com

In non-small cell lung cancer (NSCLC) cells, this compound increased radiation-induced apoptosis, detected by increased cleaved caspase-3 levels and a higher percentage of dead cells compared to radiation alone. aacrjournals.org The combination of this compound and radiation resulted in a significantly lower number of surviving clones in clonogenic assays. researchgate.net, nih.gov

Studies in cervical cancer cells similarly showed that this compound and radiation administration induced a synergistic cytotoxic effect, with an observed increase in apoptosis, loss of mitochondrial membrane potential, and gain of reactive oxygen species (ROS). scilit.com Increased protein expression levels of cleaved PARP and caspase-7 were also detected following the combined treatment. scilit.com In breast cancer cells, the combined treatment of this compound and radiation caused more cell death and increased cleaved PARP compared with either treatment alone, with Bak enhancement also supporting the activation of the apoptotic pathway. researchgate.net

Overcoming Tumor Radioresistance

This compound's ability to target anti-apoptotic proteins is crucial in overcoming tumor radioresistance, which is often mediated by the overexpression of these very proteins. Preclinical studies have demonstrated that this compound can reverse acquired radioresistance in certain cancer types.

In HNSCC, this compound combined with ionizing radiation delayed tumor growth in vivo and was able to reverse acquired radioresistance. oncotarget.com Similarly, this compound has been shown to restore sensitivity to radiation in resistant breast cancer cells by targeting Bcl-2 and Bcl-xL. oncotarget.com The findings suggest that targeting Bcl-2 family proteins in combination with radiotherapy can increase tumor cell killing and potentially improve outcomes in radioresistant tumors. oncotarget.com Overexpression of anti-apoptotic molecules like Bcl-xL, Bcl-2, Bcl-w, and Mcl-1 can be induced by irradiation, contributing to radioresistance, and this compound's activity against Bcl-2 and Bcl-xL helps counteract this mechanism. researchgate.net

Combination with Other Targeted Agents and Pathway Inhibitors

Beyond conventional chemotherapy and radiotherapy, this compound has been explored in combination with other targeted agents and pathway inhibitors to enhance anti-tumor activity and circumvent resistance mechanisms.

Combining this compound with inhibitors of the mammalian target of rapamycin (B549165) (mTOR), such as rapamycin, has shown enhanced radiosensitization in NSCLC cells and xenograft models. aacrjournals.org, dntb.gov.ua This combination simultaneously induced apoptosis and autophagy, contributing to the increased radiosensitivity. aacrjournals.org

Other targeted approaches in combination with this compound or its analogs include inhibitors of EGFR, HER2, and PI3K, which are being explored to bypass resistance mechanisms and enhance efficacy, particularly in breast cancer. oncotarget.com, aacrjournals.org Studies have also investigated combinations with HDAC inhibitors like vorinostat (B1683920) and panobinostat, showing enhanced synergy and overcoming resistance in certain cancer types. oncotarget.com, oncotarget.com The combination of this compound with the multi-tyrosine kinase inhibitor sunitinib (B231) has also shown synergistic cytotoxicity in leukemia cells. nih.gov Furthermore, curcumin, a natural compound, has been shown to sensitize glioblastoma cells to this compound by inhibiting Mcl-1 expression. ijmcmed.org

These preclinical studies highlight the versatility of this compound in combination strategies, targeting various signaling pathways to improve treatment outcomes and overcome resistance in a range of malignancies.

Strategies for Mcl-1 Neutralization or Inhibition (e.g., ARC, Homoharringtonine)

Elevated levels of Mcl-1 are a significant mechanism of resistance to this compound. ijmcmed.orgplos.orgdovepress.com Strategies to neutralize or inhibit Mcl-1 can restore or enhance sensitivity to this compound.

Homoharringtonine (B1673347) (HHT) : HHT is an agent that can reduce Mcl-1 levels by inhibiting protein synthesis. ashpublications.orgnih.gov Studies have shown that combining this compound with homoharringtonine dramatically enhanced the killing of chronic myeloid leukemia (CML) cells, including those with imatinib-insensitive mutations. ashpublications.orgnih.gov This combination has also shown synergistic effects in acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) cells. mdpi.comnih.govresearchgate.net

Selective Mcl-1 Inhibitors : Specific small-molecule inhibitors targeting Mcl-1, such as A-1210477 and S63845, have demonstrated synergistic apoptotic effects when combined with this compound or its analog ABT-263 in various cancer cell lines, including AML and melanoma, effectively overcoming resistance mediated by Mcl-1 overexpression. ijmcmed.orgdovepress.commdpi.commdpi.com

Other Agents Affecting Mcl-1 : Agents like nedaplatin (B1678008) have been shown to enhance this compound-mediated apoptosis by accelerating the proteasome-mediated degradation of Mcl-1. spandidos-publications.com Curcumin has also been reported to enhance the sensitivity of glioblastoma cells to this compound by suppressing Mcl-1 expression. ijmcmed.org

Data from studies investigating this compound in combination with Mcl-1 inhibition strategies demonstrate significant improvements in inducing apoptosis and reducing cell viability in resistant cell lines.

PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR pathway is a key survival signaling route in many cancers, and its activation can contribute to resistance to apoptotic stimuli. Inhibiting this pathway in combination with this compound can lead to synergistic effects.

Studies have explored the combination of this compound with inhibitors of the PI3K/Akt/mTOR pathway. For instance, in acute lymphoblastic leukemia (ALL) cells resistant to BH3 mimetics, co-targeting the Bcl-2 family and the mTOR pathway with this compound and mTOR inhibitors like CCI-779 (temsirolimus), RAD001 (everolimus), or INK128 (vistusertib) demonstrated synergistic activity by suppressing Mcl-1. oncotarget.com Inhibition of the PI3K pathway has also been shown to downregulate Bcl-2 expression and increase sensitivity to HER2-targeted therapies in resistant breast cancer cells, suggesting a potential interplay that could be exploited with this compound combinations. nih.gov

TRAIL and TRAIL Receptor Agonists

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and agonists targeting its receptors (DR4 and DR5) can induce apoptosis through the extrinsic pathway. Combining this compound, which primarily targets the intrinsic pathway, with TRAIL or its agonists can lead to synergistic cell death by engaging both apoptotic cascades. nih.govaacrjournals.orgnih.gov

Research has shown that this compound synergizes with TRAIL to induce significant cell death in various cancer types, including renal, prostate, lung, and pancreatic cancers. nih.govaacrjournals.orgnih.govoncotarget.comaacrjournals.orgtandfonline.com This synergy is often associated with this compound's ability to upregulate TRAIL receptor DR5 expression through a transcriptional mechanism involving NF-κB activation. nih.govaacrjournals.orgoncotarget.com The combination leads to enhanced formation of the death-inducing signaling complex (DISC) and activation of caspases-8, -9, and -3. nih.govaacrjournals.orgaacrjournals.org

Data from studies combining this compound and TRAIL highlight the synergistic reduction in cell viability and increased apoptosis compared to single-agent treatments.

JNK Pathway Modulators

The JNK (c-Jun N-terminal kinase) signaling pathway can play a dual role in cancer, sometimes promoting survival and at other times inducing apoptosis, depending on the context. Modulating the JNK pathway can influence the effectiveness of this compound.

Studies have indicated that this compound can induce Bim expression via the JNK signaling pathway, contributing to its pro-apoptotic effects and enhancing sensitivity to treatments like radiation therapy in certain cancer cells. plos.org Furthermore, agents that activate JNK, such as N-(4-hydroxyphenyl)retinamide (4-HPR), have been shown to synergize with this compound. oup.com This synergy can be mediated by 4-HPR-induced reactive oxygen species (ROS) generation, which activates JNK, leading to the phosphorylation and inactivation of Mcl-1. oup.comoup.com

Retinoid Derivatives (e.g., N-(4-hydroxyphenyl)retinamide)

Retinoid derivatives, such as N-(4-hydroxyphenyl)retinamide (4-HPR, fenretinide), have demonstrated synergistic activity with this compound in certain cancers. ijmcmed.orgnih.govoup.comoup.comresearchgate.net

4-HPR can potentiate this compound cytotoxicity, particularly in cells that are resistant to this compound alone. nih.govoup.com The mechanism of this synergy involves 4-HPR's ability to induce ROS generation, activate JNK, and subsequently decrease Mcl-1 protein expression through degradation. nih.govoup.comoup.com This reduction in Mcl-1 helps overcome a key resistance mechanism to this compound, leading to enhanced mitochondrial apoptosis. oup.comoup.com

HER2-Targeted Therapies (e.g., Lapatinib (B449), Trastuzumab-DM1)

In HER2-positive breast cancer, resistance to HER2-targeted therapies like trastuzumab and lapatinib is a clinical challenge. Combining this compound with HER2-targeted agents has been explored as a strategy to overcome this resistance and enhance anti-tumor effects.

Preclinical studies have shown that this compound can increase the sensitivity of HER2-overexpressing breast cancer cells, including those resistant to trastuzumab, to HER2-targeted therapies. nih.govdovepress.com Combinations of this compound with lapatinib or trastuzumab-DM1 (T-DM1) have demonstrated synergistic effects in reducing cell viability and inducing apoptosis in HER2-positive breast cancer models. nih.govdovepress.comstanduptocancer.orgnih.govresearchgate.netresearchgate.net The combination of this compound with T-DM1 was particularly effective in patient-derived xenograft mouse models. standuptocancer.org This synergy may involve the interplay between Bcl-2 family proteins and signaling pathways downstream of HER2, such as the PI3K pathway. nih.gov

Gamma-Secretase Inhibitors (Notch Pathway Inhibition)